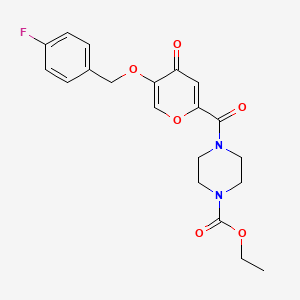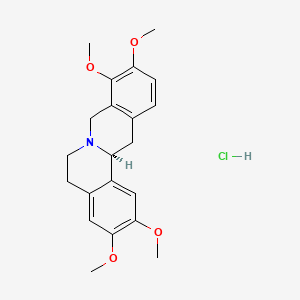
Gindarine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Gindarine hydrochloride can be synthesized through various chemical processes. One common method involves the extraction of total alkaloids from plant raw materials, followed by separation using chromatographic techniques . The synthetic route typically involves the reaction of specific plant extracts with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and crystallization processes. The compound is then converted into its hydrochloride form through reaction with hydrochloric acid under controlled conditions .
化学反応の分析
Types of Reactions
Gindarine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
科学的研究の応用
Gindarine hydrochloride has a wide range of scientific research applications:
作用機序
Gindarine hydrochloride exerts its effects primarily through its interaction with dopamine receptors. It acts as a selective dopamine D1 receptor antagonist, which helps in reducing pain and muscle tension . The compound also influences other neurotransmitter systems, contributing to its sedative and anxiolytic effects .
類似化合物との比較
Similar Compounds
Rotundine: Another isoquinoline alkaloid with similar analgesic and sedative properties.
Tetrahydropalmatine: A closely related compound with similar pharmacological effects.
Uniqueness
Gindarine hydrochloride is unique due to its specific interaction with dopamine receptors and its potent muscle relaxant properties. Its ability to act as a selective dopamine D1 receptor antagonist sets it apart from other similar compounds .
特性
CAS番号 |
4880-82-4 |
|---|---|
分子式 |
C21H26ClNO4 |
分子量 |
391.9 g/mol |
IUPAC名 |
(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H/t17-;/m0./s1 |
InChIキー |
MGSZZQQRTPWMEI-LMOVPXPDSA-N |
異性体SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl |
正規SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


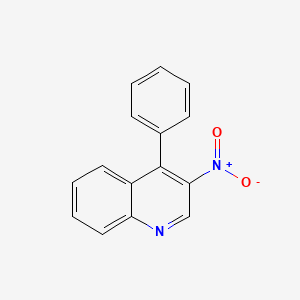

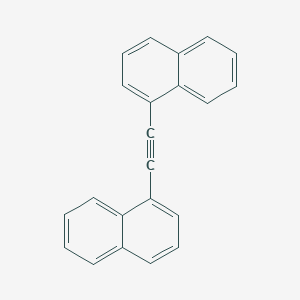

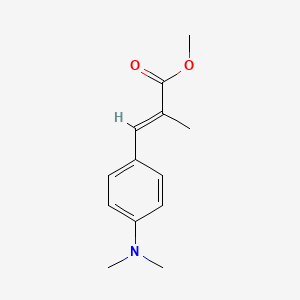
![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
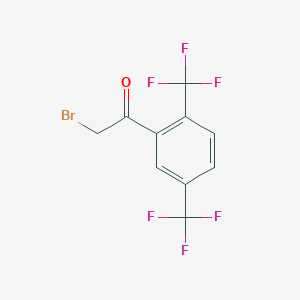


![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)

![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)

